molecular formula C5H12N2S B075167 Isobutylthiourea CAS No. 1516-33-2

Isobutylthiourea

Cat. No. B075167
CAS RN: 1516-33-2
M. Wt: 132.23 g/mol
InChI Key: RGTMILHZLXZRGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutylthiourea derivatives involves several chemical pathways, highlighting the versatility of this compound in chemical synthesis. For instance, the synthesis of 1,3-Diisobutyl thiourea is characterized by its crystallization in a monoclinic structure, demonstrating the detailed geometric configuration of the compound (Altaf et al., 2015). Moreover, novel classes of chiral amphiphilic bifunctional thioureas have been synthesized from natural products, showcasing the compound's potential in asymmetric synthesis and catalysis (Ma et al., 2011).

Molecular Structure Analysis

The molecular structure of isobutylthiourea derivatives reveals critical insights into their chemical behavior and potential applications. The crystal structure analysis of 1,3-Diisobutyl thiourea provided by Altaf et al. (2015) gives a comprehensive view of its atomic arrangement, which is fundamental in understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Isobutylthiourea and its derivatives participate in various chemical reactions, demonstrating their functional versatility. The compound's ability to catalyze asymmetric Michael additions exemplifies its utility in producing enantiomerically enriched products, which are crucial in pharmaceutical synthesis (Ma et al., 2011).

Scientific Research Applications

  • Antibacterial Activity : Isoxyl, a thiourea derivative, is effective against Mycobacterium tuberculosis. It inhibits the synthesis of oleic and mycolic acids in the bacterium, crucial for its survival. The enzymatic target in the mycolic acid pathway, however, remains unidentified. Isoxyl requires activation through EthA-mediated oxidation to inhibit its lethal enzymatic target(s) in M. tuberculosis (Korduláková et al., 2007).

  • Cardiac Research : Studies on isoproterenol, a research tool for inducing cardiac hypertrophy, indicate its significant effects on cardiac structure and function. It's used to understand cardiac hypertrophy and fibrosis (Anderson, Moore, & Larson, 2008).

  • Animal Nutrition and Physiology : Isobutyrate supplementation in cattle diets influences rumen microflora, enzyme activities, and methane emissions. It improves digestive processes and reduces methane production in a dose-dependent manner (Wang et al., 2015).

  • Enzyme Inhibitors and Sensors : Thiourea derivatives like 1-isobutyl-3-cyclohexylthiourea are efficient enzyme inhibitors and can act as sensors for toxic metals like mercury. They have potential applications in medicinal chemistry (Rahman et al., 2021).

  • Anti-Mycobacterial Properties : Isoxyl, another thiourea derivative, shows strong activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. Its unique action involves inhibiting the synthesis of mycolic acids, crucial for the mycobacterium's cell wall (Phetsuksiri et al., 1999).

  • Ruminant Nutrition : Isoacids like isobutyric acid have roles in ruminal and intermediary metabolism in ruminants. They influence microbial fermentation and can affect growth hormone and amino acid levels, impacting milk production and overall performance in lactating cows (Andries et al., 1987).

  • Neuroprotection : Isoflurane, an inhalational anesthetic, offers neuroprotection when administered before or after neurodegenerative diseases. It acts on various cellular proteins and ionic channels, though more research is needed for clinical applications (Jiang et al., 2017).

Safety And Hazards

The safety data sheet for Isobutylthiourea indicates that it has acute oral toxicity (Category 4, H302) according to the GHS classification . This suggests that it may be harmful if swallowed.

Future Directions

While specific future directions for Isobutylthiourea were not found, research in the field of biofuels has shown interest in isobutanol, a four-carbon aliphatic alcohol . This suggests potential future research directions in exploring the use of Isobutylthiourea and related compounds in the production of biofuels.

properties

IUPAC Name

2-methylpropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTMILHZLXZRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357419
Record name Isobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutylthiourea

CAS RN

1516-33-2
Record name N-(2-Methylpropyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
E Staudner, G Kysela, J Beniska, M Kutna - Chemical Papers, 1986 - chempap.org
The solution polymerization of styrene initiated by the redox system of cumene hydrogen peroxide, l-benzoyl-3-n-propylthiourea, or 1-benzoyl-3-isobutylthiourea was studied. On the …
Number of citations: 1 chempap.org
EW Underhill, DF Kirkland - Phytochemistry, 1972 - Elsevier
… of the isothiocyanate with ammonia into a thiourea derivative which exhibited the same paper and thin-layer chromatographic properties, UV and IR spectra as those of isobutylthiourea. …
Number of citations: 13 www.sciencedirect.com
HR ZHAO, HY WANG, FP LU - Acta Chimica Sinica, 2011 - sioc-journal.cn
N-Substituted thioureas were synthesized efficiently by two-step reaction:(1) acyl chlorides and primary amides reacted together in functional [emim] SCN rapidly at room temperature to …
Number of citations: 1 sioc-journal.cn
BC Verma, S Kumar - Analyst, 1973 - pubs.rsc.org
An iodatometric method for the determination of organoisothiocyanates is described. The isothiocyanates are quantitatively converted with n-butyl-amine in dimethylformamide medium …
Number of citations: 10 pubs.rsc.org
YH Li, HQ Xie, FQ Zhou - Talanta, 2005 - Elsevier
A sensitive and selective procedure for the determination of trace silver(I) at alizarin violet modified carbon paste electrode has been developed. Silver(I) was accumulated on the …
Number of citations: 63 www.sciencedirect.com
AE Dixon - Journal of the Chemical Society, Transactions, 1893 - pubs.rsc.org
IN a paper communicated some years ago to this Society (Trans., 1889, 55, SlS), I drew attention to what appeared to be a peculiarity of the symmetrical fatty di-substituted thioureas, …
Number of citations: 3 pubs.rsc.org
GY Chen, XR Tian, CL Cai, YW Zhou… - … : Proceedings of the …, 2016 - World Scientific
Twenty-eight benzoyl thiourea derivatives with substituents in the 4-position of the benzoyl ring were designed and synthesized by one-pot procedure. The structures of the compounds …
Number of citations: 1 www.worldscientific.com
T Zak - Transactions of the IMF, 1971 - Taylor & Francis
Levelling has been studied mostly in nickel plating baths and several theories have been developed. The present paper deals with levelling in acid copper plating baths in which the …
Number of citations: 10 www.tandfonline.com
KV Rao, PL Rao, HB Praphulla… - British Journal of …, 1967 - ncbi.nlm.nih.gov
METHODS The compounds shown in Table 1 were prepared by standard methods mentioned in the experi-mental part. Several compounds are described for the first time and the …
Number of citations: 5 www.ncbi.nlm.nih.gov
HC Koppel, RK Robins - Journal of the American Chemical …, 1958 - ACS Publications
… of isobutyl iso thiocyanate and theresulting N-( 2-amino-4,6-dihydroxy-5-pyrimidyl)-N'-isobutylthiourea isolatedand cyclized in hydrochloric acid as for the preparation of 2-amino6-…
Number of citations: 44 pubs.acs.org

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